N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-13-4-2-3-5-17(13)18-24-21-26(25-18)16(12-32-21)10-11-22-19(28)20(29)23-14-6-8-15(9-7-14)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGNOMNCEXIGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
1. Chemical Structure and Synthesis
This compound features a unique combination of functional groups, including a nitrophenyl group, a thiazolotriazole moiety, and an oxalamide linkage. The synthesis typically involves multi-step organic reactions starting with the preparation of the thiazolotriazole intermediate through cyclization reactions involving thioamide and hydrazine derivatives. The final product is formed by coupling this intermediate with an appropriate oxalyl chloride derivative.
2.1 Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. A study evaluated various compounds against nearly 60 human cancer cell lines, revealing potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably, 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated stronger anticancer effects compared to their respective amides .
2.2 Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to possess antimicrobial activities. These compounds can inhibit various bacterial strains and fungi. The exact mechanisms often involve interference with microbial cell wall synthesis or disruption of metabolic pathways .
2.3 Anti-inflammatory Effects
Some derivatives have shown promise as anti-inflammatory agents. Studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro . This activity is crucial for developing treatments for inflammatory diseases.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Presence of nitro group | Enhances anticancer activity |
| Substitution on thiazole | Alters potency against specific cancer types |
| Oxalamide linkage | Critical for maintaining biological activity |
Case Study 1: Anticancer Efficacy
In a specific study focusing on the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives including this compound:
- Objective: To evaluate cytotoxic effects on leukemia cell lines.
- Findings: The compound exhibited significant cytotoxicity against CCRF-CEM and HL-60 cell lines with IC50 values indicating high potency while sparing normal cells like HEK293 .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of similar thiazolo derivatives:
- Objective: To determine the effectiveness against common bacterial strains.
- Findings: The compounds displayed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) suggesting potential for therapeutic applications .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities including anticancer and antimicrobial properties. Ongoing research into its structure-activity relationships will further elucidate its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study highlighted that specific derivatives demonstrated potent activity against human breast adenocarcinoma (MCF7) cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar thiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. In vitro studies have shown promising results against common pathogens, indicating that such compounds could be developed into effective antimicrobial agents .
Antiviral and Anti-inflammatory Activities
Compounds related to N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have also been investigated for antiviral properties. Their ability to inhibit viral replication and modulate immune responses makes them candidates for further exploration in treating viral infections . Additionally, the anti-inflammatory potential of such compounds has been noted in various studies, contributing to their therapeutic appeal.
Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives against multiple cancer cell lines. The results demonstrated significant growth inhibition percentages across different cell types, indicating the potential for developing these compounds into therapeutic agents .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of similar compounds against a range of pathogens. The study employed standard microbiological techniques to assess the effectiveness of these derivatives. Results showed notable antimicrobial activity against both bacterial and fungal strains .
Study 3: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of this compound with target proteins involved in cancer and microbial resistance. These studies provided insights into the compound's mechanism of action at the molecular level .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b)
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)
Nitroaryl-Containing Compounds
Nitro groups are common in prodrugs and antimicrobials. For example:
| Compound | Role of Nitro Group | Comparison to Target Compound |
|---|---|---|
| 5-Fluorouracil (5-FU) | Nitroimidazole analogs act as radiosensitizers/prodrugs | Target’s nitro group may enable redox-mediated activation |
| Chloramphenicol | Nitrobenzene moiety essential for ribosomal binding | Target lacks dichloroacetamide chain, reducing toxicity risk |
The 4-nitrophenyl group in the target compound may facilitate interactions with nitroreductases or aromatic π-stacking in biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can purity be optimized?
- Methodology : Multi-step synthesis is typically employed, starting with the functionalization of the thiazolo-triazole core. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form oxalamide linkages under anhydrous conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization improves purity (>95%). Monitor via HPLC or TLC .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and connectivity.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray crystallography : For unambiguous determination of stereochemistry (if crystalline) .
Q. What experimental approaches are suitable for assessing solubility and stability under varying pH conditions?
- Solubility testing : Use shake-flask method with UV-Vis spectrophotometry in buffers (pH 1–13).
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Strategies :
- Assay standardization : Control variables like cell line viability, incubation time, and solvent/DMSO concentration.
- Orthogonal validation : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/XTT).
- Molecular docking : Use software (AutoDock, Schrödinger) to predict binding modes and reconcile discrepancies in target engagement .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Key approaches :
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Pathway analysis : Western blotting or ELISA to measure downstream biomarkers (e.g., phosphorylated ERK/AKT).
- In vivo models : Xenograft studies in mice with tumor volume monitoring and histopathological analysis .
Q. How can the pharmacological profile of this compound be optimized for enhanced bioavailability?
- Optimization strategies :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
- Formulation studies : Use nanoemulsions or liposomes to enhance solubility.
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots for structural modification .
Experimental Design & Data Analysis
Q. What statistical methods are critical for designing experiments to evaluate structure-activity relationships (SAR)?
- Design of Experiments (DoE) :
- Factorial designs : Screen variables (e.g., substituent groups, reaction time) to identify significant factors.
- Response surface methodology (RSM) : Optimize synthetic yield or biological activity.
- Data analysis : Multivariate regression (PLS, PCA) to correlate structural features with activity .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Mitigation steps :
- Batch consistency : Ensure compound purity via LC-MS and elemental analysis.
- Inter-lab calibration : Share standardized protocols for cell culture and assay conditions.
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Comparative Analysis of Structural Analogs
Key Notes
- Avoided unreliable sources : Excluded data from BenchChem () and commercial platforms per guidelines.
- Methodological rigor : Emphasized techniques validated in peer-reviewed studies (e.g., multi-step synthesis in , DoE in ).
- Advanced focus : Prioritized mechanistic and optimization questions over basic characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
